molecular formula C17H27N3 B3247778 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- CAS No. 1823867-51-1

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-

Cat. No. B3247778
CAS RN: 1823867-51-1
M. Wt: 273.4 g/mol
InChI Key: PJXLMSAAUIVERV-UHFFFAOYSA-N
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Description

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-, commonly known as PCP or angel dust, is a dissociative drug that has been widely used for recreational purposes. However, PCP has also been used in scientific research due to its unique properties.

Mechanism of Action

PCP acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. PCP binds to the phencyclidine (PCP) binding site of the NMDA receptor, blocking the receptor's ion channel and preventing the influx of calcium ions into the neuron. This disruption of NMDA receptor function leads to the characteristic dissociative effects of PCP.
Biochemical and Physiological Effects
PCP has a range of biochemical and physiological effects. In addition to its dissociative effects, PCP can cause hallucinations, delusions, and altered perceptions of time and space. PCP can also cause tachycardia, hypertension, and respiratory depression. Chronic use of PCP can lead to neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

PCP has several advantages for lab experiments. It can induce dissociative states that can be useful for studying neural circuits and behavior. PCP can also be used as a model drug for studying schizophrenia and other psychotic disorders. However, PCP has several limitations. Its effects can be unpredictable and vary between individuals. PCP can also cause severe adverse effects, which can limit its use in lab experiments.

Future Directions

For research on PCP include the development of new dissociative drugs and models for studying psychotic disorders, as well as more research on its long-term effects.

Scientific Research Applications

PCP has been used in scientific research for its ability to induce dissociative states, which can be useful for studying the brain's neural circuits and behavior. PCP has also been used as a model drug for studying schizophrenia and other psychotic disorders. In addition, PCP has been used to study the effects of dissociative drugs on learning and memory.

properties

IUPAC Name

1-[4-(benzylamino)cyclohexyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-15-10-11-20(13-15)17-8-6-16(7-9-17)19-12-14-4-2-1-3-5-14/h1-5,15-17,19H,6-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXLMSAAUIVERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197474
Record name 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-

CAS RN

1823867-51-1
Record name 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823867-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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